molecular formula C11H14ClNO2 B3123527 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 308841-68-1

2-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3123527
CAS No.: 308841-68-1
M. Wt: 227.69
InChI Key: OIZCYHJDEULXGA-UHFFFAOYSA-N
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Description

2-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a synthetic proline analog that functions as a competitive antagonist for ionotropic glutamate receptors (iGluRs), with a notable selectivity profile for N-methyl-D-aspartate (NMDA) receptor subtypes . As a key scaffold in neuroscience research, this compound and its analogs are valuable pharmacological tools for studying the role of glutamate receptors in health and disease . Elaborate structure-activity relationship (SAR) studies on related 3-aryl proline scaffolds have demonstrated that introducing specific substituents can shift selectivity towards NMDA receptors, resulting in potent antagonism with IC50 values as low as 200 nM and a 3–34 fold preference for GluN1/GluN2A over other NMDA receptor subtypes . Imbalanced glutamate signaling is implicated in a range of neurological conditions, including anxiety, depression, neuropathic pain, and neurodegenerative diseases such as Alzheimer's and Huntington's . This compound aids in the investigation of these disease mechanisms. Furthermore, related proline analogs are also investigated in other research areas, such as in studies of antiproliferative activity, highlighting the versatility of the pyrrolidine-2-carboxylic acid core in medicinal chemistry . This product is intended for research purposes only. Researchers should consult the relevant Safety Data Sheets (SDS) and handle the compound with appropriate personal protective equipment, in accordance with established laboratory safety protocols .

Properties

IUPAC Name

2-phenylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9;/h1-3,5-6,12H,4,7-8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCYHJDEULXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308841-68-1
Record name 2-phenylpyrrolidine-2-carboxylic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂ (identical to the target compound).
  • Key Difference : Stereochemistry at the 2- and 5-positions of the pyrrolidine ring.
  • Implications : Altered spatial arrangement may influence receptor binding or enzymatic interactions, though specific activity data are unavailable .

(2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂ (identical).
  • Key Difference : Phenyl group at the 4-position instead of the 2-position.
  • Implications : Positional isomerism could significantly alter solubility or biological activity due to changes in polarity and steric effects .

Substituent-Modified Analogs

(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₄H₂₀ClNO₂.
  • Key Difference : A phenylpropyl chain replaces the phenyl group, increasing hydrophobicity and molecular weight (269.77 vs. 227.69).
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₃ClFNO₂.
  • Key Difference : Fluorine substitution on the benzyl group.
  • Implications : Fluorine’s electronegativity may enhance binding affinity to targets like enzymes or receptors through polar interactions .

Heterocyclic Variants

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula : C₉H₁₂ClN₃O₂.
  • Key Difference : Pyrimidinyl group replaces the phenyl group.

2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO₂ (piperidine core).
  • Key Difference : Piperidine ring (6-membered) instead of pyrrolidine (5-membered).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Feature Potential Impact on Properties Reference
2-Phenylpyrrolidine-2-carboxylic acid HCl C₁₁H₁₄ClNO₂ 227.69 Phenyl at 2-position, pyrrolidine ring Baseline solubility/stability
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid HCl C₁₁H₁₄ClNO₂ 227.69 Stereochemical isomer Altered binding affinity
(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid HCl C₁₄H₂₀ClNO₂ 269.77 Extended phenylpropyl chain Increased lipophilicity
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid HCl C₉H₁₂ClN₃O₂ 229.67 Pyrimidinyl substituent Enhanced hydrogen-bonding capacity
2-Phenyl-2-(piperidin-2-yl)acetic acid HCl C₁₃H₁₈ClNO₂ ~255.75* Piperidine ring Altered ring conformation

*Calculated based on formula.

Research Findings and Limitations

  • Biological Activity: No direct activity data for 2-phenylpyrrolidine-2-carboxylic acid hydrochloride are available in the provided evidence.
  • Stability: Acid stability trends observed in Nicardipine HCl () cannot be extrapolated to the target compound without experimental validation.
  • Commercial Availability : Discrepancies exist between suppliers; some list the compound as discontinued , while others provide handling guidelines .

Biological Activity

2-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Biological Activity

The compound exhibits notable interactions with neurotransmitter systems, particularly those involving dopamine and serotonin , suggesting its potential utility in treating mood disorders and neurodegenerative diseases. Studies have indicated that it may modulate synaptic transmission and influence cellular signaling pathways, highlighting its significance in pharmacological contexts.

The mechanism of action of 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride primarily involves its binding to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in neurotransmitter release and receptor sensitivity, which are crucial in the treatment of various neurological conditions .

Neuroprotective Effects

Research has indicated that derivatives of 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride may exhibit neuroprotective effects. A study focused on the compound's ability to prevent neuronal cell death in models of neurodegeneration demonstrated promising results, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Anticancer Activity

In vitro studies have shown that certain derivatives possess anticancer properties. For instance, compounds derived from 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride were tested against A549 human lung adenocarcinoma cells, revealing varying degrees of cytotoxicity. The most potent derivatives achieved significant reductions in cell viability compared to controls .

CompoundIC50 (µM)Cell LineEffect on Viability (%)
Base Compound-A54978–86
4-Chlorophenyl Derivative64A54964
4-Bromophenyl Derivative61A54961
4-Dimethylamino Derivative-A549Significant increase

Neurological Disorders

Given its interactions with neurotransmitter systems, the compound is being investigated for potential applications in treating various neurological disorders. Its ability to modulate synaptic transmission positions it as a candidate for further research into therapies for depression and anxiety disorders .

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial activity of related pyrrolidine derivatives against multidrug-resistant strains of bacteria. While the base compound did not show significant antimicrobial effects, some derivatives demonstrated promising activity against resistant strains, indicating a potential pathway for developing new antibiotics .

Q & A

Basic: What are the optimal synthetic routes for 2-phenylpyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves esterification of pyrrolidine-2-carboxylic acid derivatives followed by acid-catalyzed salt formation. A common approach includes:

  • Step 1: Reacting pyrrolidine-2-carboxylic acid with an alcohol (e.g., ethanol) under reflux with an acid catalyst (e.g., HCl) to form the ester intermediate.
  • Step 2: Treating the ester with hydrochloric acid to yield the hydrochloride salt.
    Key Conditions: Reflux at 80–100°C for 6–12 hours ensures complete esterification and salt formation .

Basic: How can purity and structural integrity be validated post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and substituent placement (e.g., phenyl group at the 2-position).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., ~269.77 g/mol for related analogs) .

Advanced: How can enantiomeric purity be ensured for chiral derivatives?

Methodological Answer:
Chiral resolution techniques are critical:

  • Chiral HPLC: Use columns like Chiralpak® IA/IB with mobile phases containing hexane:isopropanol (90:10) to separate enantiomers.
  • X-ray Crystallography: Resolve absolute configuration for critical studies (e.g., confirming (R) or (S) configurations) .
    Data Tip: Compare retention times with known standards to avoid false assignments .

Advanced: What strategies address contradictions in reported biological activities?

Methodological Answer:
Discrepancies often arise from structural analogs or assay conditions. Mitigate by:

  • Structural Comparison: Differentiate analogs (e.g., 2-phenyl vs. 3-phenyl substitution) using crystallographic data .
  • Assay Standardization: Replicate studies under controlled conditions (pH 7.4, 37°C) and validate receptor-binding assays with positive controls .
    Example: Analog (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylate shows varying GABA receptor affinity due to phenylpropyl vs. phenyl groups .

Advanced: How can computational modeling predict pharmacological interactions?

Methodological Answer:
Employ molecular docking and dynamics:

  • Software: Use AutoDock Vina or Schrödinger Suite for receptor-ligand docking (e.g., targeting NMDA or GABA receptors).
  • Parameters: Optimize protonation states at physiological pH and validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
    Validation: Cross-check with in vitro binding assays to refine models .

Advanced: What are the stability challenges under varying pH and temperature?

Methodological Answer:
Conduct accelerated stability studies:

  • Conditions: Store solutions at pH 2–9 and 25–40°C for 4 weeks. Monitor degradation via HPLC.
  • Findings: Hydrochloride salts are stable at pH 4–6 but hydrolyze in basic conditions (e.g., 10% degradation at pH 9 in 7 days) .
    Mitigation: Use lyophilized forms for long-term storage at -20°C .

Advanced: How to design derivatives for enhanced bioavailability?

Methodological Answer:
Modify functional groups systematically:

  • Esterification: Replace carboxylic acid with methyl esters to improve membrane permeability.
  • Pro-Drug Strategies: Introduce cleavable groups (e.g., p-nitrophenyl esters) activated in target tissues.
    Case Study: Methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate showed 2-fold higher bioavailability than the parent acid .

Advanced: What analytical methods resolve spectral overlaps in characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping proton signals in crowded regions (e.g., phenyl and pyrrolidine protons).
  • Isotopic Labeling: Use ¹³C-labeled analogs to track carboxylate and phenyl groups in complex spectra .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to optimize variables (temperature, catalyst loading).
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: What are the pitfalls in scaling up lab-scale synthesis?

Methodological Answer:

  • Heat Management: Transition from batch to flow reactors for exothermic steps (e.g., esterification).
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride

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